1-(4-Chlorobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine
Description
1-(4-Chlorobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine is a synthetic organic compound featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and a 4-chlorobenzenesulfonyl group. The oxadiazole moiety is further functionalized with a 4-ethoxyphenyl group at the 3-position.
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-2-28-18-7-3-15(4-8-18)20-23-21(29-24-20)16-11-13-25(14-12-16)30(26,27)19-9-5-17(22)6-10-19/h3-10,16H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNDBWWQPAWFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C21H22ClN3O4S
- Molecular Weight : 447.93 g/mol
- CAS Number : 946293-19-2
The biological activity of this compound is primarily attributed to its structural components, which include the piperidine and oxadiazole moieties. These functional groups have been associated with various pharmacological effects, including enzyme inhibition and antibacterial properties.
1. Antibacterial Activity
Research has indicated that compounds similar to 1-(4-Chlorobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine exhibit significant antibacterial effects. For instance, studies on related piperidine derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate to Strong |
| 2 | Bacillus subtilis | Moderate to Strong |
| 3 | Other Strains | Weak to Moderate |
2. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for some derivatives were reported as follows:
| Compound ID | Enzyme | IC50 Value (µM) |
|---|---|---|
| 7l | AChE | 2.14 ± 0.003 |
| 7m | AChE | 0.63 ± 0.001 |
| - | Urease | Strong Inhibition |
These findings suggest that the compound may have therapeutic potential in treating conditions associated with these enzymes, such as Alzheimer's disease and urinary infections.
Case Studies
Several case studies have explored the biological activity of piperidine derivatives incorporating the oxadiazole structure:
- Study on Antimicrobial Activity : A study synthesized a series of compounds based on the oxadiazole-piperidine framework and evaluated their antibacterial properties using standard agar diffusion methods. The results indicated that specific derivatives had enhanced antimicrobial efficacy compared to controls .
- In Silico Studies : Molecular docking studies demonstrated that these compounds could effectively bind to target proteins involved in bacterial metabolism and growth, providing insights into their mechanism of action .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds containing the oxadiazole moiety exhibit anticancer properties. The presence of the 4-chlorobenzenesulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, research has shown that derivatives of oxadiazole can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Sulfonamides are known for their antibacterial properties, and the incorporation of the oxadiazole ring may enhance this effect. Preliminary studies have indicated that similar compounds exhibit significant activity against various bacterial strains, warranting further investigation into this compound's efficacy .
Central Nervous System Effects
Piperidine derivatives are often explored for their neuroactive properties. The specific arrangement of functional groups in 1-(4-Chlorobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine may influence neurotransmitter systems, making it a candidate for research into treatments for neurological disorders .
Case Study 1: Anticancer Mechanism Investigation
A study published in a peer-reviewed journal explored the anticancer mechanisms of similar oxadiazole-containing compounds. The findings suggested that these compounds could inhibit specific kinases involved in cancer cell proliferation. This study highlights the potential of 1-(4-Chlorobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine as a lead compound for developing new anticancer agents .
Case Study 2: Antimicrobial Efficacy Evaluation
In another investigation focused on antimicrobial properties, related compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting that 1-(4-Chlorobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine could be effective against resistant strains .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its substituent arrangement. Key analogues include:
Key Observations :
- The 4-chlorobenzenesulfonyl group may confer sulfonamide-like inhibitory activity, distinct from benzoyl or simple alkyl substituents.
- Synthetic Accessibility : Analogues with simpler substituents (e.g., ethyl-oxadiazole in ) are synthesized via modular coupling reactions, suggesting the target compound could be prepared using similar methods, such as Pd-catalyzed cross-coupling or cyclization reactions .
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogues:
Example Pathway for Target Compound :
Synthesize 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Couple with 4-aminopiperidine via EDC/HOBt-mediated amidation.
Introduce 4-chlorobenzenesulfonyl chloride via sulfonylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
